N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Description

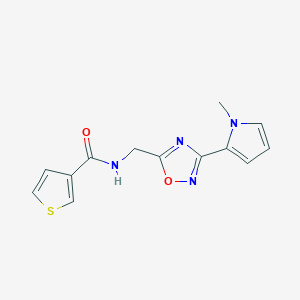

The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide features a 1,2,4-oxadiazole core substituted at the 3-position with a 1-methylpyrrole group and at the 5-position with a methylene-linked thiophene-3-carboxamide moiety. This structure combines aromatic heterocycles (pyrrole, thiophene) with the oxadiazole ring, a scaffold known for metabolic stability and bioactivity in medicinal chemistry . While explicit data on its physical properties (e.g., solubility, melting point) are unavailable, its molecular formula can be inferred as C₁₆H₁₅N₅O₂S (molecular weight ~349.4 g/mol), derived by replacing the phenylcyclopropane group in the structurally similar compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-phenylcyclopropanecarboxamide (C₁₈H₁₈N₄O₂, MW 322.4 g/mol) with a thiophene-3-carboxamide unit .

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-17-5-2-3-10(17)12-15-11(19-16-12)7-14-13(18)9-4-6-20-8-9/h2-6,8H,7H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYZFWYLRHFOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide typically involves multi-step organic synthesis. One common route includes:

Formation of the 1-methyl-1H-pyrrole-2-carboxylic acid: This can be achieved through the cyclization of appropriate precursors under acidic conditions.

Synthesis of the 1,2,4-oxadiazole ring: This step involves the reaction of the pyrrole derivative with nitrile oxides, which are generated in situ from the corresponding hydroximoyl chlorides.

Coupling with thiophene-3-carboxylic acid: The final step involves the coupling of the oxadiazole intermediate with thiophene-3-carboxylic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide (H2O2)

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Halogens (Br2, I2), nitrating agents (HNO3)

Major Products

Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

Reduction: Amine derivatives from the reduction of the oxadiazole ring.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its heterocyclic structure, which is often found in bioactive molecules. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In materials science, the compound’s unique electronic properties could make it useful in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism by which N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of multiple heterocycles suggests potential interactions with nucleic acids or proteins, influencing cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogues

Research Implications

- Bioactivity : The oxadiazole-thiophene scaffold in the target compound may exhibit enhanced metabolic stability compared to benzamide or pyrazole analogs, as oxadiazoles are less prone to oxidative degradation .

- Synthetic Accessibility: The methylpyrrole group at the oxadiazole’s 3-position could simplify synthesis compared to bulkier substituents (e.g., methoxyphenoxy in CAS 1226438-23-8) .

- SAR Insights : Replacing phenylcyclopropane (in the parent compound ) with thiophene-3-carboxamide may improve solubility due to thiophene’s moderate polarity, though experimental validation is needed.

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex organic compound characterized by its unique structural features, combining a pyrrole ring, an oxadiazole moiety, and a thiophene carboxamide. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 218.25 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.25 g/mol |

| InChI Key | IQKNTSMJWVGDFM-UHFFFAOYSA-N |

| SMILES | CNCc1nc(-c2cccn2CC2)no1 |

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. These interactions can modulate their activity, leading to various therapeutic effects. The compound's ability to form non-covalent bonds enhances its binding affinity to proteins involved in disease pathways, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that certain 1,2,4-oxadiazole derivatives showed inhibitory potency against multiple cancer cell lines. In vitro evaluations revealed that these compounds could selectively target tumor cells while sparing normal cells .

Case Study: Antitumor Efficacy

A specific derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cell lines (OVXF 899), indicating strong antitumor activity . Another study reported that modifications to the oxadiazole structure led to enhanced antiproliferative activities against various human tumor cell lines.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Compounds containing the oxadiazole ring have been reported to possess antibacterial and antifungal properties . For example:

| Compound Type | Activity Type | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative | Antibacterial | 15.6 - 62.5 |

| Pyrrole Derivative | Antifungal | 31.25 - 125 |

These findings suggest that the compound may inhibit the growth of various bacterial strains and fungi.

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has been explored for additional therapeutic potentials:

- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX).

- Neuroprotective : Compounds with similar structures have shown affinity for metabotropic glutamate receptors, which are significant in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.